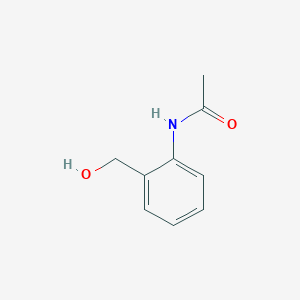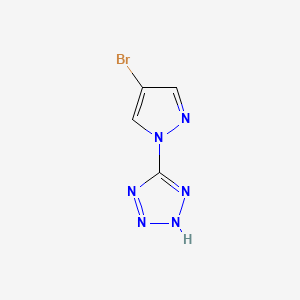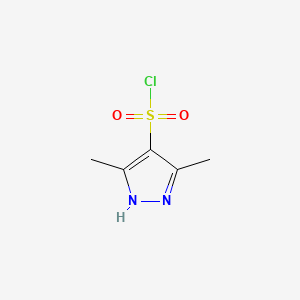
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
The compound "3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of 3,5-disubstituted pyrazoles, which are closely related to the compound , can be achieved through the Cope-type hydroamination of 1,3-dialkynes. This reaction proceeds smoothly in dimethyl sulfoxide under mild conditions, yielding satisfactory to excellent yields . Additionally, the sulfonylation of 4-amino-1H-pyrazoles with p-toluenesulfonyl chloride has been reported, leading to various sulfonylated pyrazole derivatives, including those with dimethyl substituents .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex, especially when they form coordination compounds with metals. For instance, the reaction of sulfonated pyrazole derivatives with metal oxides or carbonates in water can lead to the formation of complexes with Co2+, Zn2+, Ba2+, Pb2+, and Cs+. These complexes have been characterized using single-crystal X-ray crystallography, revealing a variety of coordination modes .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, the sulfonation of acetic anhydride by sulfuric acid in the presence of 3,5-dimethylpyrazole leads to a mixture of sulfonic acids, including 3,5-dimethylpyrazole-4-sulfonic acid . Moreover, pyrazole derivatives can act as catalysts in tandem Knoevenagel–Michael reactions, as demonstrated by the use of 1-sulfopyridinium chloride for the synthesis of bis(pyrazol-5-ol)s .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their substituents and the presence of functional groups. For instance, the introduction of sulfonyl groups can enhance the solubility and reactivity of the compounds. The characterization of these derivatives typically involves techniques such as IR, NMR, UV, and mass spectrometry, which provide insights into their structure and properties . Additionally, some pyrazole derivatives exhibit biological activities, such as herbicidal properties, which are confirmed through biological assays .
Applications De Recherche Scientifique
Synthesis of New Compounds
Research demonstrates the utility of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the synthesis of new chemical compounds. For instance, Povarov et al. (2017) detail the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds were characterized using various spectroscopic methods, highlighting the chemical's role in developing novel molecules (Povarov et al., 2017).
Metallomacrocyclic Complexes
Another application is in the formation of metallomacrocyclic complexes. León et al. (2013) investigated new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands. The study explored how the structure of these ligands affects the topology and interpenetration form of the resulting polymers and networks, indicating the material's importance in understanding supramolecular structures (León et al., 2013).
Biological Activities
3,5-Dimethyl-1H-pyrazole derivatives have been studied for their biological activities. Al-Smaisim (2012) synthesized a series of these derivatives, which were tested for antibacterial activity. This demonstrates the potential of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the field of medicinal chemistry and drug development (Al-Smaisim, 2012).
Heterocyclic Sulfonyl Chlorides
The synthesis of heterocyclic sulfonyl chlorides is another key application. Tucker et al. (2015) describe using a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, demonstrating the versatility of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in creating various sulfonyl chlorides (Tucker et al., 2015).
Supramolecular Structures
The creation of supramolecular structures is another significant application. Hartshorn and Steel (1997) showed that reaction with palladium chloride leads to the self-assembly of a three-dimensional cage, underscoring the importance of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in the development of complex molecular structures (Hartshorn & Steel, 1997).
Catalytic Activity
This compound is also used to study catalytic activities. Vafaee et al. (2021) synthesized novel ionic liquids derived from 3,5-dimethyl-1H-pyrazole, demonstrating their efficiency as catalysts in the synthesis of specific compounds. This highlights the role of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in catalysis research (Vafaee et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSZCQLPLYKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344129 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
80466-78-0 | |
| Record name | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



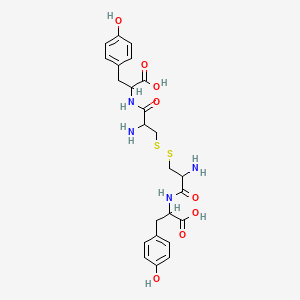
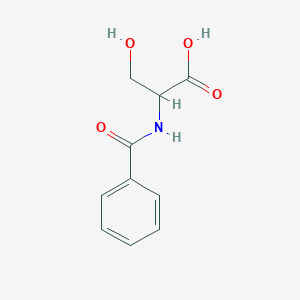
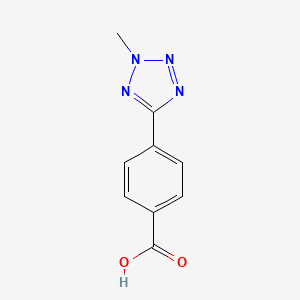
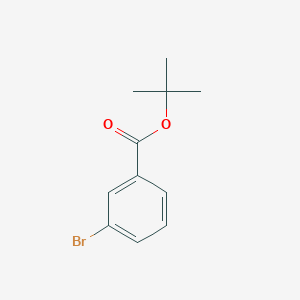
![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)


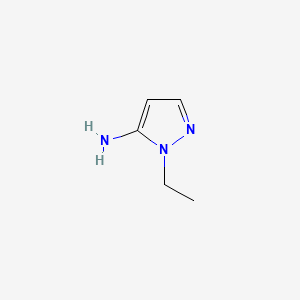
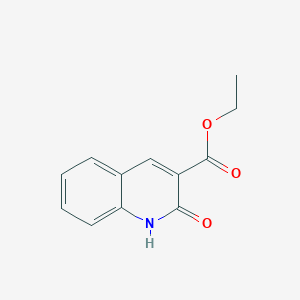
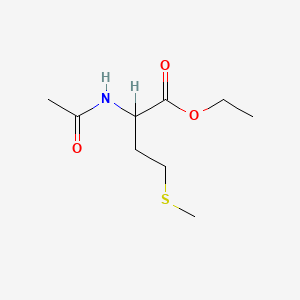

![(5-Methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1330624.png)
